molecular formula C11H6Br2N2S B11772293 2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole

2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole

Cat. No.: B11772293
M. Wt: 358.05 g/mol
InChI Key: WNRVUPOOVYVKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of bromine atoms in the thiophene ring and the benzo[d]imidazole core makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 4,5-dibromothiophene-2-carboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Coupling Reactions: Palladium catalysts such as Pd(PPh₃)₄ are used along with bases like triethylamine (Et₃N).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex polycyclic compounds.

Scientific Research Applications

2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The bromine atoms in the thiophene ring may enhance its binding affinity to these targets, thereby increasing its potency. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids
  • 2-(4,5-Phenyl-1H-imidazole-2-yl)-phenol

Uniqueness

2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of bromine atoms in the thiophene ring, which imparts distinct chemical and biological properties. This makes it more reactive in substitution reactions and potentially more potent in biological applications compared to similar compounds without bromine atoms.

Properties

Molecular Formula

C11H6Br2N2S

Molecular Weight

358.05 g/mol

IUPAC Name

2-(4,5-dibromothiophen-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H6Br2N2S/c12-6-5-9(16-10(6)13)11-14-7-3-1-2-4-8(7)15-11/h1-5H,(H,14,15)

InChI Key

WNRVUPOOVYVKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(S3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.